molecular formula C23H17Br2ClN2O B10920307 3,5-bis(3-bromophenyl)-4-chloro-1-(3-methoxybenzyl)-1H-pyrazole

3,5-bis(3-bromophenyl)-4-chloro-1-(3-methoxybenzyl)-1H-pyrazole

Cat. No.: B10920307
M. Wt: 532.7 g/mol
InChI Key: LOMJJOGUTLIRRP-UHFFFAOYSA-N
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Description

3,5-bis(3-bromophenyl)-4-chloro-1-(3-methoxybenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its complex structure, which includes bromine, chlorine, and methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-(3-methoxybenzyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the pyrazole core: This can be achieved by reacting hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Introduction of the bromophenyl groups: This step involves the bromination of phenyl rings using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the methoxybenzyl group: This step involves the alkylation of the pyrazole ring with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-bromophenyl)-4-chloro-1-(3-methoxybenzyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,5-bis(3-bromophenyl)-4-chloro-1-(3-methoxybenzyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-(3-methoxybenzyl)-1H-pyrazole is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(3-bromophenyl)-4-chloro-1-(3-methoxybenzyl)-1H-pyrazole is unique due to the presence of the methoxybenzyl group at the 1-position, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C23H17Br2ClN2O

Molecular Weight

532.7 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-4-chloro-1-[(3-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C23H17Br2ClN2O/c1-29-20-10-2-5-15(11-20)14-28-23(17-7-4-9-19(25)13-17)21(26)22(27-28)16-6-3-8-18(24)12-16/h2-13H,14H2,1H3

InChI Key

LOMJJOGUTLIRRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=C(C(=N2)C3=CC(=CC=C3)Br)Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

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